molecular formula C9H10N4 B2591339 1-benzyl-1H-1,2,4-triazol-3-amine CAS No. 25637-43-8

1-benzyl-1H-1,2,4-triazol-3-amine

Cat. No.: B2591339
CAS No.: 25637-43-8
M. Wt: 174.207
InChI Key: IOILQNNNLJZCNZ-UHFFFAOYSA-N
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Description

1-benzyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-1H-1,2,4-triazol-3-amine can be synthesized through various synthetic routesThis reaction typically involves the use of benzyl azide and propargylamine as starting materials, with copper(I) salts serving as the catalyst . The reaction is carried out under mild conditions, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine to stabilize the copper(I) species .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1-benzyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOILQNNNLJZCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25637-43-8
Record name 1-benzyl-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and benzyl bromide. The title compound was obtained as a colorless solid (Yield=14%). MS ISP (m/e): 175.3 (100) [(M+H)+].
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